molecular formula C6H12F2N2O2 B12884837 (-)-2-Difluoromethylornithine CAS No. 103957-16-0

(-)-2-Difluoromethylornithine

Cat. No.: B12884837
CAS No.: 103957-16-0
M. Wt: 182.17 g/mol
InChI Key: VLCYCQAOQCDTCN-LURJTMIESA-N
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Description

®-2,5-Diamino-2-(difluoromethyl)pentanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound features a unique structure with two amino groups and a difluoromethyl group attached to a pentanoic acid backbone. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Diamino-2-(difluoromethyl)pentanoic acid typically involves the introduction of the difluoromethyl group into the pentanoic acid framework. One common method is the difluoromethylation of a suitable precursor, such as a pentanoic acid derivative, using difluoromethylating agents like ClCF2H. The reaction is often carried out under mild conditions, with the use of catalysts to enhance the efficiency and selectivity of the process .

Industrial Production Methods

Industrial production of ®-2,5-Diamino-2-(difluoromethyl)pentanoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2,5-Diamino-2-(difluoromethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino groups may yield oxo derivatives, while reduction of the carboxylic acid group may produce the corresponding alcohol .

Scientific Research Applications

®-2,5-Diamino-2-(difluoromethyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,5-Diamino-2-(difluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated amino acids and pentanoic acid derivatives. Examples include:

  • 2,5-Diamino-2-(trifluoromethyl)pentanoic acid
  • 2,5-Diamino-2-(chloromethyl)pentanoic acid

Uniqueness

®-2,5-Diamino-2-(difluoromethyl)pentanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

103957-16-0

Molecular Formula

C6H12F2N2O2

Molecular Weight

182.17 g/mol

IUPAC Name

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1

InChI Key

VLCYCQAOQCDTCN-LURJTMIESA-N

Isomeric SMILES

C(C[C@](C(F)F)(C(=O)O)N)CN

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Origin of Product

United States

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